molecular formula C12H15F2NO B2933535 N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine CAS No. 1179136-66-3

N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B2933535
CAS No.: 1179136-66-3
M. Wt: 227.255
InChI Key: QDKILPPMQACFJG-UHFFFAOYSA-N
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Description

N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C12H15F2NO. This compound is characterized by the presence of a cyclopropane ring attached to an amine group, along with a phenyl ring substituted with a difluoroethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine typically involves the following steps:

    Formation of the Difluoroethoxy Phenyl Intermediate: The starting material, 3-bromophenol, undergoes a nucleophilic substitution reaction with 2,2-difluoroethanol in the presence of a base such as potassium carbonate to form 3-(2,2-difluoroethoxy)phenol.

    Bromination: The intermediate is then brominated using N-bromosuccinimide (NBS) to introduce a bromomethyl group, resulting in 3-(2,2-difluoroethoxy)benzyl bromide.

    Cyclopropanation: The benzyl bromide intermediate undergoes a cyclopropanation reaction with cyclopropylamine in the presence of a base such as sodium hydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine
  • N-{[4-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine

Uniqueness

N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine is unique due to the specific positioning of the difluoroethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the cyclopropane ring also adds to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)8-16-11-3-1-2-9(6-11)7-15-10-4-5-10/h1-3,6,10,12,15H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKILPPMQACFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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